molecular formula C23H21N3OS2 B11130380 (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11130380
M. Wt: 419.6 g/mol
InChI Key: PZFTVJAZJWHCHQ-MOSHPQCFSA-N
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Description

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-(2-methylpropyl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other thiazolidinone derivatives with similar structures.

    Pyrazole Derivatives: Compounds containing the pyrazole ring system.

Uniqueness

What sets (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of the thiazolidinone and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21N3OS2

Molecular Weight

419.6 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS2/c1-16(2)14-25-22(27)20(29-23(25)28)13-18-15-26(19-11-7-4-8-12-19)24-21(18)17-9-5-3-6-10-17/h3-13,15-16H,14H2,1-2H3/b20-13-

InChI Key

PZFTVJAZJWHCHQ-MOSHPQCFSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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